molecular formula C23H16F3NO3 B2838087 1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-6-carboxamide CAS No. 853889-93-7

1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-6-carboxamide

Cat. No.: B2838087
CAS No.: 853889-93-7
M. Wt: 411.38
InChI Key: BAZUVRPNRSOAAJ-UHFFFAOYSA-N
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Description

1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-6-carboxamide is an organic compound that belongs to the class of isochromenes. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups have been found in many fda-approved drugs, exhibiting numerous pharmacological activities .

Mode of Action

It’s worth noting that trifluoromethyl-containing compounds have been associated with various modes of action depending on their structure and the specific targets they interact with .

Biochemical Pathways

It’s known that factor xa (fxa) plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways . This might suggest a potential pathway that could be affected by similar compounds.

Pharmacokinetics

It’s known that the introduction of fluorine atoms can modulate the lipophilicity, electronegativity, basicity, and bioavailability of potential and established drugs . This suggests that the trifluoromethyl group in the compound could influence its pharmacokinetic properties.

Result of Action

It’s known that the introduction of fluorine atoms can significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) . This suggests that the trifluoromethyl group in the compound could contribute to its potential therapeutic effects.

Action Environment

It’s known that the physicochemical properties of a compound, including its lipophilicity, solubility, and stability, can be influenced by environmental factors such as ph, temperature, and the presence of other substances .

Chemical Reactions Analysis

1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-6-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from -20°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1H-2-benzopyran-6-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the isochromene core and the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-3,4-dihydroisochromene-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3NO3/c24-23(25,26)17-7-4-8-18(13-17)27-21(28)15-9-10-19-16(11-15)12-20(30-22(19)29)14-5-2-1-3-6-14/h1-11,13,20H,12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZUVRPNRSOAAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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